REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][c:13]1[O:14][CH3:15].[CH3:21][C:22](=[O:23])[OH:24].[OH2:20].[OH:16][N+:17]([O-:18])=[O:19]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[c:11]([N+:17](=[O:16])[O-:18])[cH:12][c:13]1[O:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C(=O)OC)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCOc1cc(C(=O)OC)c([N+](=O)[O-])cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |